molecular formula C₄₂H₄₅N₃O₈ B1144666 FV 100 N-Fmoc CAS No. 1269409-87-1

FV 100 N-Fmoc

Cat. No.: B1144666
CAS No.: 1269409-87-1
M. Wt: 719.82
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Description

Mechanism of Action

Target of Action

FV 100 N-Fmoc is primarily used in the synthesis of FV-100 This compound is used for the treatment of herpes zoster, or shingles, which is an infection caused by the reactivation of varicella zoster virus or VZV .

Mode of Action

The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-dipeptides, such as this compound, are a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .

Pharmacokinetics

FV-100 is rapidly and extensively converted to CF-1743, the concentration of which remains above that required to reduce viral activity by 50% for the 24-hour dosing period . Renal excretion of CF-1743 is very low . A high-fat meal reduced exposure to CF-1743 . Pharmacokinetic parameters for the elderly subjects were comparable to those for the younger subjects .

Result of Action

This compound self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

Action Environment

The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc-FV hydrogel’s action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of certain ions .

Biochemical Analysis

Biochemical Properties

FV 100 N-Fmoc is a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .

Cellular Effects

This compound has been applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) . Notably, the Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

Molecular Mechanism

The molecular mechanism of this compound involves the self-assembly of the compound in physiologic conditions, resulting in a thermo-sensitive and shear-thinning hydrogel . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully explored. It is known that the compound forms a thermo-sensitive and shear-thinning hydrogel when self-assembled in physiologic conditions .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. It is known that the compound is well tolerated by BALB/c mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of FV 100 N-Fmoc involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group.

    Coupling Reaction: The protected amine is then coupled with L-valine and other necessary components using carbodiimide chemistry.

    Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, purification steps, and quality checks to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: FV 100 N-Fmoc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

FV 100 N-Fmoc has significant applications in various fields:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of molecular interactions and protein synthesis.

    Medicine: Integral in the development of antiviral drugs, particularly for treating herpes zoster.

    Industry: Utilized in the production of pharmaceuticals and research chemicals.

Comparison with Similar Compounds

    Fmoc-Phenylalanine-Valine: Another Fmoc-protected dipeptide used in peptide synthesis.

    Fmoc-Diphenylalanine: Known for its self-assembly properties and use in hydrogel formation.

Uniqueness: FV 100 N-Fmoc is unique due to its specific structure and application in the synthesis of FV-100, an antiviral drug. Its role as an intermediate in the production of a clinically significant compound sets it apart from other Fmoc-protected compounds.

Properties

CAS No.

1269409-87-1

Molecular Formula

C₄₂H₄₅N₃O₈

Molecular Weight

719.82

Synonyms

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one

Origin of Product

United States

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